molecular formula C11H9NO3 B1395444 3-Acetyl-4-hydroxy-2-quinolone CAS No. 26138-64-7

3-Acetyl-4-hydroxy-2-quinolone

Cat. No.: B1395444
CAS No.: 26138-64-7
M. Wt: 203.19 g/mol
InChI Key: UTOJPZBVJLHYGO-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one is a hydroxyquinoline.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOJPZBVJLHYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180770
Record name 3-Acetyl-4-hydroxy-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26138-64-7
Record name 3-Acetyl-2,4-dihydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26138-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-4-hydroxy-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026138647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetyl-4-hydroxy-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-4-hydroxy-2-quinolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.145
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(3-Oxo-butanoylamino)-benzoic acid methyl ester (383 mg, 1.63 mmol) was combined with diethyl ether (10 mL) and methanol (5 mL) and the mixture was stirred rapidly while a solution of sodium methoxide (25% solution, 1.63 mmol, 0.45 mL) in methanol (3 mL) was added over 10 minutes. The reaction then was heated at 40° C. overnight. Progress of the reaction was monitored by TLC (silica gel, hexane:EtOAc:CH2Cl2:acetone (3:3:3:1)) and analytical HPLC and upon its completion the mixture was acidified with 1 N sulfuric acid to form a solid. The solid was collected by filtration and then crystallized from hot acetic acid/acetonitrile/water to provide 3-acetyl-4-hydroxy-1H-quinolin-2-one (250 mg, 76%) as small colorless prisms, mp 258-262° C. (dec) (lit., 259° C.). LCMS MH+ 204.2.
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.45 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
hexane EtOAc CH2Cl2 acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-acetyl-4-hydroxyquinolin-2(1H)-one?

A1: 3-acetyl-4-hydroxyquinolin-2(1H)-one, also known as 3-acetyl-4-hydroxy-2-quinolone, is a quinoline derivative with a molecular formula of C11H9NO3. Its structure is characterized by a planar quinoline core with a hydroxyl group at the 4-position and an acetyl group at the 3-position. [] This molecule exhibits an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group, forming a six-membered ring. []

Q2: How does the intramolecular hydrogen bonding influence the chemical behavior of 3-acetyl-4-hydroxyquinolin-2(1H)-one?

A2: The intramolecular O—H...O=C hydrogen bond in 3-acetyl-4-hydroxyquinolin-2(1H)-one leads to resonance-assisted hydrogen bonding, affecting bond lengths within the molecule. Specifically, the carbonyl C=O bond and the pyridyl C=C bond are lengthened, while the C—OH bond is shortened. [] This delocalization of electron density influences the molecule's reactivity and interactions with other molecules.

Q3: What synthetic strategies are commonly employed to obtain 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?

A3: 3-acetyl-4-hydroxyquinolin-2(1H)-one can be synthesized through various methods. A common approach involves the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with different heterocyclic aldehydes. [] Additionally, 3-acetyl-4-hydroxyquinolin-2(1H)-one can be used as a starting material for the synthesis of a range of derivatives. For example, reacting it with 3-formylchromone yields 4‐hydroxy‐1‐methyl‐3‐[E‐3‐(4‐oxo‐4H‐chromen‐3‐yl)acryloyl]quinolin‐2(1H)‐one, which serves as a versatile precursor for synthesizing diverse triheterocyclic systems. []

Q4: What biological activities have been reported for 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?

A4: Derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-one have shown promising cytotoxic activity. Specifically, quinoline-benzothiazepine hybrids, synthesized from α,β-unsaturated ketones of 3-acetyl-4-hydroxyquinolin-2(1H)-one, exhibited activity against HepG2 and KB cell lines. [] Furthermore, some cyclic ketones derived from 3-acetyl-4-hydroxyquinolin-2(1H)-one were found to possess insect attractant properties and insecticidal effects against houseflies. []

Q5: What computational chemistry approaches have been employed to study 3-acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives?

A5: Density Functional Theory (DFT) calculations have been utilized to investigate the structural and electronic properties of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. [] These theoretical studies provide insights into the molecular geometry, electronic distribution, and other physicochemical properties of these compounds. Further computational studies could involve exploring the structure-activity relationships and developing predictive models for biological activity.

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